molecular formula C6H6N2O2 B1455273 3-Methylpyridazine-4-carboxylic acid CAS No. 933715-17-4

3-Methylpyridazine-4-carboxylic acid

Cat. No. B1455273
M. Wt: 138.12 g/mol
InChI Key: UTQRGFJATKOAMS-UHFFFAOYSA-N
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Description

3-Methylpyridazine-4-carboxylic acid is a heterocyclic compound that contains two adjacent nitrogen atoms . It is a diazaaromatic compound . The IUPAC name for this compound is 3-methyl-4-pyridazinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of 3-Methylpyridazine-4-carboxylic acid is C6H6N2O2 . The InChI code for this compound is 1S/C6H6N2O2/c1-4-5(6(9)10)2-3-7-8-4/h2-3H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methylpyridazine-4-carboxylic acid is 138.13 . It is a white to yellow solid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Tautomeric Forms : Methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic acids, closely related to 3-methylpyridazine-4-carboxylic acid, have been studied for their intermolecular interactions and lipophilicity. These compounds exist in an equilibrium of lactam and lactim tautomers, affecting their synthesis and derivative formation. This research highlights their potential in synthesizing various chemical derivatives due to these unique properties (Katrusiak, Paweł, & Katrusiak, 2011).

  • New Synthetic Routes : Novel methods for synthesizing derivatives of pyridazine carboxylic acids, like 6-methoxypyridazine-3-carboxylic acid, have been developed. These new routes offer improved yields and potentially open avenues for creating various derivatives of 3-methylpyridazine-4-carboxylic acid (Ju Xiu-lian, 2011).

  • Crystal Structure Analysis : Studies on compounds structurally related to 3-methylpyridazine-4-carboxylic acid, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine, provide insights into their crystal structure and potential applications in material science (Zou Xia, 2001).

Molecular Structure and Spectroscopy

  • Vibrational Spectral Analysis : Research on molecules like 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid, which share structural similarities with 3-methylpyridazine-4-carboxylic acid, offers valuable insights into their molecular structure and vibrational spectra. This knowledge is crucial for understanding the physical and chemical properties of these compounds (Prabavathi, Senthil Nayaki, & Venkatram Reddy, 2015).

Applications in Synthesis and Complexation

  • Synthesis of N-Modified 4-Aminopyridines : The transformation of pyrimidin-4(3H)-one to functionalized 4-aminopyridines showcases the versatility of pyridazine derivatives in synthesizing complex organic molecules. This process could be applicable to 3-methylpyridazine-4-carboxylic acid derivatives for synthesizing various biologically active compounds (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).

  • Metal Ion Separation Systems : The use of α-substituted carboxylic acids in conjunction with polydendate nitrogen soft donor ligands, like terpyridine, for metal ion separation emphasizes the potential utility of 3-methylpyridazine-4-carboxylic acid in such systems. These findings are significant for applications in separation and purification processes (Cordier, Hill, Baron, Madic, Hudson, & Liljenzin, 1998).

Safety And Hazards

The safety data sheet for 4-Methylpyridazine-3-carboxylic acid suggests wearing suitable protective clothing and avoiding contact with skin and eyes. It also advises against the formation of dust and aerosols .

properties

IUPAC Name

3-methylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-5(6(9)10)2-3-7-8-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQRGFJATKOAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696885
Record name 3-Methylpyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyridazine-4-carboxylic acid

CAS RN

933715-17-4
Record name 3-Methylpyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-pyridazinecarboxylic acid (490 mg, 3.9 mmol) in MeOH/DCM (20/10 ml) was added at 0° C. trimethylsilildiazomethane (25.5 mmol). The solution was warm at r.t. and stirred overnight. Volatiles were evaporated in vacuo, the crude dissolved in DCM, washed with NaHCO3 satured and dried over Na2SO4. After filtration and concentration to dryness in vacuo, the crude was purified by column chromatography (DCM:MeOH=98 to 2) to give 400 mg of the title compound.
Quantity
490 mg
Type
reactant
Reaction Step One
Name
MeOH DCM
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
B Eftekhari-Sis… - Current Chemistry Letters, 2013 - m.growingscience.com
… Abstract: A green and efficient method for the preparation of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters and 6-aryl-3-methylpyridazine-4-carboxylic acid esters via …
Number of citations: 35 m.growingscience.com
JP Vors - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
The synthesis of new pyrido[4,3‐c]pyridazin‐5(6H)‐one from ethyl 3‐methyl‐4‐pyridazinecarboxylate using an enamination/ring closure sequence is described. The starting material is …
Number of citations: 19 onlinelibrary.wiley.com
LM Pevzner, AI Ponyaev - Russian Journal of General Chemistry, 2021 - Springer
… The observed values of chemical shifts are in good agreement with the data published for esters of 3-methylpyridazine-4-carboxylic acid and their isomers [10, 11]. The composition of …
Number of citations: 3 link.springer.com
B Banerjee - Ultrasonics sonochemistry, 2017 - Elsevier
… (Scheme 4) [50] developed an efficient, straightforward, environmentally benign, ultrasound-assisted protocol for the synthesis of 6-aryl-3-methylpyridazine-4-carboxylic acid esters …
Number of citations: 213 www.sciencedirect.com
R Karmakar, C Mukhopadhyay - Green Synthetic Approaches for …, 2021 - Elsevier
… [28] developed an efficient, US-assisted catalyst-free protocol for the synthesis of 6-aryl-3-methylpyridazine-4-carboxylic acid esters 115. This one-pot MCR was performed using …
Number of citations: 6 www.sciencedirect.com
BK Banik, BM Sahoo - Green Approaches in Medicinal Chemistry for …, 2020 - Elsevier
… Bagher et al. reported green and efficient method for the synthesis of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters (3) and 6-aryl-3-methylpyridazine-4-carboxylic acid …
Number of citations: 5 www.sciencedirect.com
HSTSH Binti, SY Kan, PW Chia - Green Sustainable Process for …, 2020 - Elsevier
… In this context, Eftekhari-Sis and Vahdati-Khajeh [81] designed a simple yet efficient procedure for the synthesis of 6-aryl-3-methylpyridazine-4-carboxylic acid esters (75%–93%) and 5-…
Number of citations: 1 www.sciencedirect.com
B Banerjee - Ultrasonics sonochemistry, 2017 - Elsevier
… (Scheme 11) [93] for the synthesis of 6-aryl-3-methylpyridazine-4-carboxylic acid esters (35) and 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters (36) via three component …
Number of citations: 199 www.sciencedirect.com
TCM Nogueira, MVN de Souza - Current Green Chemistry, 2021 - ingentaconnect.com
… The desired 6-aryl-3-methylpyridazine- 4-carboxylic acid esters 62a-i and 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3carboxylic acid esters derivatives 63a-k were obtained in 7593% and …
Number of citations: 1 www.ingentaconnect.com
Z Li, Y Hao, C Yang, Q Yang, S Wu, H Ma… - European Journal of …, 2022 - Elsevier
RIPK1 plays a key role in the necroptosis pathway that regulates inflammatory signaling and cell death in various diseases, including inflammatory and neurodegenerative diseases. …
Number of citations: 7 www.sciencedirect.com

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